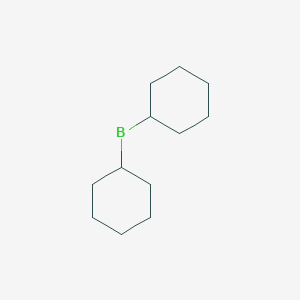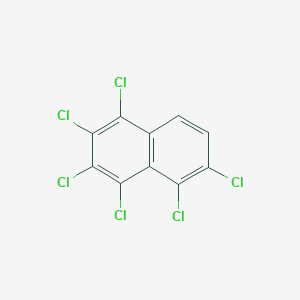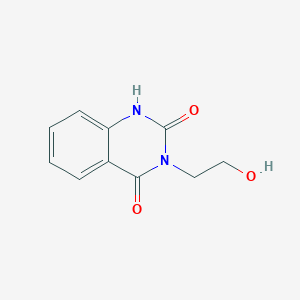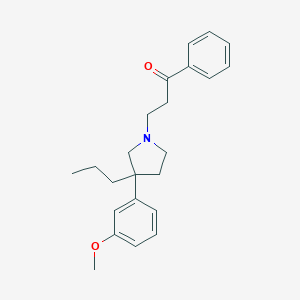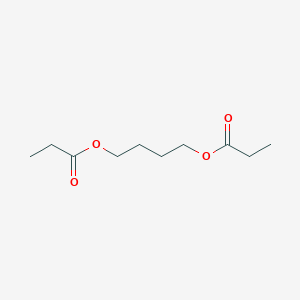
1,4-Butanediol, dipropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Butanediol dipropionate (BDDP) is a chemical compound that is commonly used in scientific research applications. This compound is synthesized using a specific method and has various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1,4-Butanediol, dipropionate is not fully understood. However, it is believed that 1,4-Butanediol, dipropionate acts as a crosslinking agent by forming covalent bonds between polymer chains or protein molecules. This crosslinking process results in the formation of a three-dimensional network that provides increased strength and stability to the material.
Biochemische Und Physiologische Effekte
1,4-Butanediol, dipropionate has various biochemical and physiological effects. It has been shown to have antitumor activity and to inhibit the growth of cancer cells. 1,4-Butanediol, dipropionate also has anti-inflammatory properties and has been shown to reduce inflammation in animal models. Additionally, 1,4-Butanediol, dipropionate has been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,4-Butanediol, dipropionate is its ability to crosslink various polymers and proteins, which allows for the creation of new materials with unique properties. 1,4-Butanediol, dipropionate is also relatively easy to use and is readily available. However, one of the limitations of 1,4-Butanediol, dipropionate is its toxicity. 1,4-Butanediol, dipropionate is toxic and must be handled with care. Additionally, 1,4-Butanediol, dipropionate can be expensive, which may limit its use in certain applications.
Zukünftige Richtungen
There are many future directions for the use of 1,4-Butanediol, dipropionate in scientific research. One potential direction is the development of new materials with unique properties using 1,4-Butanediol, dipropionate as a crosslinking agent. Another potential direction is the use of 1,4-Butanediol, dipropionate in drug delivery systems. 1,4-Butanediol, dipropionate has been shown to have antitumor activity, and its ability to crosslink proteins and polymers could be used to develop new drug delivery systems that target cancer cells. Additionally, further research is needed to fully understand the mechanism of action of 1,4-Butanediol, dipropionate and its potential applications in various fields.
In conclusion, 1,4-Butanediol, dipropionate is a chemical compound that is commonly used in scientific research applications. It is synthesized using a specific method and has various biochemical and physiological effects. 1,4-Butanediol, dipropionate is a crosslinking agent that is used to create new materials with unique properties. It has many advantages and limitations for lab experiments, and there are many future directions for its use in scientific research.
Synthesemethoden
1,4-Butanediol, dipropionate is synthesized using a specific method that involves the reaction of 1,4-butanediol with propionic anhydride in the presence of a catalyst. This reaction results in the formation of 1,4-Butanediol, dipropionate, which is a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
1,4-Butanediol, dipropionate is commonly used in scientific research applications as a crosslinking agent. It is used to crosslink various polymers and proteins to create new materials with unique properties. 1,4-Butanediol, dipropionate is also used as a stabilizer for polyurethane foams and as a dispersant for pigments.
Eigenschaften
CAS-Nummer |
1572-92-5 |
|---|---|
Produktname |
1,4-Butanediol, dipropionate |
Molekularformel |
C10H18O4 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
4-propanoyloxybutyl propanoate |
InChI |
InChI=1S/C10H18O4/c1-3-9(11)13-7-5-6-8-14-10(12)4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
ADGOOVVFTLKVKH-UHFFFAOYSA-N |
SMILES |
CCC(=O)OCCCCOC(=O)CC |
Kanonische SMILES |
CCC(=O)OCCCCOC(=O)CC |
Synonyme |
1,4-Butanediol dipropionate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



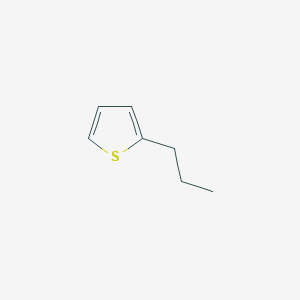
![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B74555.png)
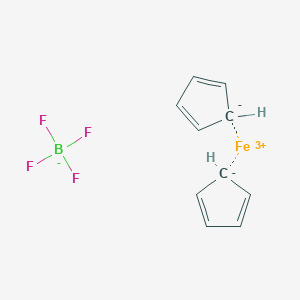
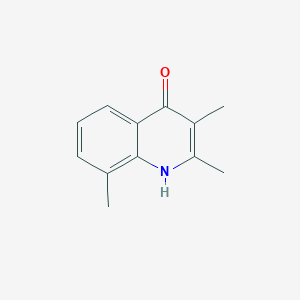
![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate](/img/structure/B74560.png)
![9-Butyl-6-[(3-fluorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B74562.png)
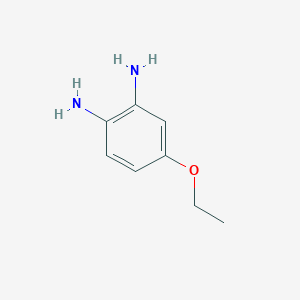
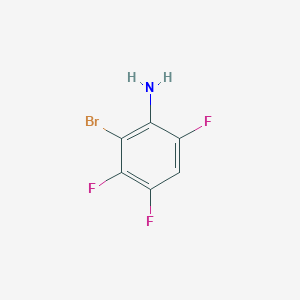

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B74567.png)
